Fluorescein dicaproate

Übersicht

Beschreibung

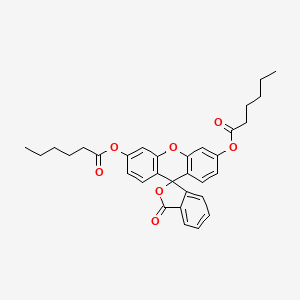

Fluorescein dicaproate is a fluorescent dye and colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate . It is widely used in various scientific fields due to its unique optical properties, which include high fluorescence intensity and stability . The compound has a molecular formula of C32H32O7 and a molecular weight of 528.59 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluorescein dicaproate is synthesized through the interaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction typically involves dissolving the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and allowing the reaction to proceed under controlled conditions . The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorescein dicaproate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Fluorescein dicaproate is a non-fluorescent hydrophobic derivative that can penetrate cell membranes. Once inside the cell, intracellular esterases hydrolyze the dicaproate group, releasing the highly fluorescent fluorescein. This mechanism allows this compound to serve as a marker for cell viability, where viable cells exhibit green fluorescence due to the accumulation of fluorescein .

Applications in Biosciences

-

Cell Viability Assays

- This compound is used in combination with propidium iodide (PI) staining to differentiate between live and dead cells. Viable cells retain fluorescein and fluoresce green, while non-viable cells take up PI and fluoresce red. This dual staining technique is crucial for assessing cell health in various biological experiments .

- Microbial Detection

- Fluorogenic Substrate for Enzymatic Activity

Medical Diagnostics

-

Ophthalmology

- Fluorescein derivatives are extensively used in ophthalmic diagnostics, particularly in fluorescein angiography to visualize blood flow in retinal diseases. While this compound is not directly mentioned in this context, its parent compound fluorescein plays a critical role in identifying vascular abnormalities .

- Neurosurgery

Environmental Applications

- Hydrological Studies

- Leak Detection

Case Studies

- Cell Viability Assessment : A study demonstrated the efficacy of this compound in assessing the viability of cultured cells exposed to various stressors, highlighting its potential as a reliable marker for cell health.

- Neurosurgical Outcomes : A clinical trial involving fluorescein-guided surgery reported improved resection rates and reduced complications when using fluorescein-based visualization techniques compared to traditional methods .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biosciences | Cell viability assays | Differentiates live/dead cells using dual staining |

| Medical Diagnostics | Neurosurgery | Enhanced tumor visualization improves surgical outcomes |

| Environmental Studies | Hydrological tracer | Effective leak detection in water systems |

Wirkmechanismus

Fluorescein dicaproate exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and emits fluorescence at a longer wavelength . This fluorescence can be used to detect and visualize specific molecules and structures in various applications . The molecular targets and pathways involved depend on the specific use of the compound, such as binding to specific ions or interacting with cellular components .

Vergleich Mit ähnlichen Verbindungen

Fluorescein dicaproate is similar to other fluorescent dyes, such as:

Fluorescein: A widely used fluorescent dye with similar optical properties.

Rhodamine: Another fluorescent dye with a different core structure but similar applications.

Cyanine Dyes: These dyes have distinct fluorescence properties and are used in various imaging applications.

Uniqueness: this compound is unique due to its specific synthesis route and the resulting optical properties. Its stability and high fluorescence intensity make it particularly useful in applications requiring precise and reliable fluorescence detection .

Biologische Aktivität

Fluorescein dicaproate is a derivative of fluorescein that has gained attention in various fields of biological research due to its unique properties as a fluorescent probe. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and case studies highlighting its efficacy.

This compound is an ester derivative of fluorescein, characterized by its ability to emit fluorescence upon enzymatic cleavage by esterases. This property makes it particularly useful in biological assays for determining cell viability and metabolic activity. The molecular formula for this compound is , and its structure allows it to permeate cell membranes, where it can be hydrolyzed by intracellular esterases to produce fluorescein, a fluorescent compound.

| Property | Value |

|---|---|

| Molecular Formula | |

| Fluorescence Emission | Green (upon hydrolysis) |

| Mechanism of Action | Esterase cleavage |

1. Cell Viability Assays

This compound is utilized in cell viability assays due to its ability to differentiate between live and dead cells. Live cells can hydrolyze the compound, resulting in fluorescence, while dead cells cannot retain the fluorescent product. This characteristic is critical in various research scenarios, including cancer biology and microbiology.

2. Cancer Research

Research indicates that this compound can be employed to assess the viability of cancerous cells, particularly those overexpressing glutathione S-transferase Pi (GSTP1). Studies have shown that the presence of GSTP1 correlates with increased fluorescence intensity, making this compound a potential tool for detecting malignant cells.

3. Microbial Activity Assessment

This compound has been used to evaluate microbial activity in environmental samples. Its hydrolysis by microbial esterases allows researchers to measure total microbial activity efficiently.

Case Study 1: Anaphylactic Reaction

A notable case reported an anaphylactic reaction in a patient following the administration of fluorescein sodium eye drops, highlighting potential adverse effects associated with fluorescein derivatives. The patient experienced severe respiratory distress shortly after exposure, necessitating immediate medical intervention . This underscores the importance of understanding the biological activity and potential risks associated with fluorescein-based compounds.

Case Study 2: Tuberculosis Infectiousness Prediction

In another study, fluorescein diacetate (FDA), closely related to this compound, was used to predict the infectiousness of Mycobacterium tuberculosis in patients. The results indicated that lower levels of FDA-positive bacteria correlated with higher transmission rates among household contacts, demonstrating the utility of fluorescein derivatives in infectious disease research .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Esterase Activity : Research has confirmed that this compound acts as a substrate for C8 esterases, generating significant fluorescence upon cleavage .

- Antibacterial Properties : Some derivatives of fluorescein have been shown to possess antibacterial properties through mechanisms involving depolarization of bacterial membranes .

- Toxicity Studies : Investigations into the toxicity profiles of fluorescein derivatives suggest that while they are generally safe at low concentrations, adverse reactions can occur, emphasizing the need for caution in clinical applications .

Eigenschaften

IUPAC Name |

(6'-hexanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSNCRHSIFNRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649961 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-90-1 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.